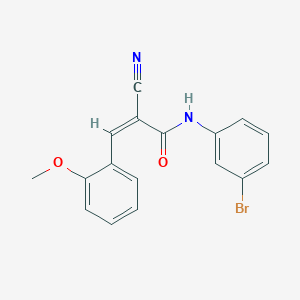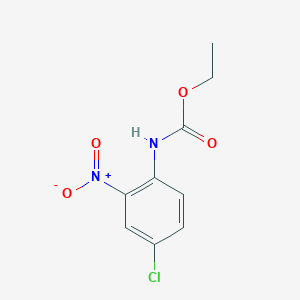
N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)acrylamide (referred to as BMA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMA is a yellow crystalline powder that is soluble in organic solvents and exhibits strong fluorescence properties.
Mécanisme D'action
The exact mechanism of action of BMA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cell survival and proliferation. BMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BMA also inhibits the expression of cyclin D1, a protein that is involved in cell cycle progression.
Biochemical and Physiological Effects:
BMA exhibits several biochemical and physiological effects, including cytotoxicity, fluorescence, and ROS detection. BMA exhibits cytotoxicity towards cancer cells, but not towards normal cells, making it a promising candidate for cancer therapy. BMA also exhibits strong fluorescence properties, making it a valuable tool for bioimaging applications. BMA can selectively detect ROS in living cells, providing insights into the role of oxidative stress in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BMA exhibits several advantages for lab experiments, including high purity, strong fluorescence properties, and selective cytotoxicity towards cancer cells. However, BMA also exhibits some limitations, including low solubility in aqueous solutions and potential toxicity towards normal cells at high concentrations.
Orientations Futures
There are several future directions for the research on BMA. One direction is the development of BMA-based organic electronic devices with improved performance and stability. Another direction is the optimization of BMA-based fluorescent probes for the detection of ROS in living cells. Furthermore, the development of BMA derivatives with enhanced cytotoxicity and selectivity towards cancer cells is a promising direction for cancer therapy research.
Méthodes De Synthèse
The synthesis of BMA involves the reaction of 3-bromobenzaldehyde, 2-methoxybenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of BMA as the final product. The purity of the synthesized BMA can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
BMA has been extensively studied for its potential applications in various fields such as organic electronics, bioimaging, and cancer therapy. In organic electronics, BMA has been used as a fluorescent material for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). BMA exhibits high electron mobility and excellent thermal stability, making it a promising candidate for the development of high-performance organic electronic devices.
In bioimaging, BMA has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. BMA exhibits high selectivity and sensitivity towards ROS, making it a valuable tool for the study of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
In cancer therapy, BMA has been investigated for its potential as a chemotherapeutic agent. BMA exhibits cytotoxicity towards various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of BMA involves the induction of apoptosis and cell cycle arrest in cancer cells.
Propriétés
Nom du produit |
N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)acrylamide |
|---|---|
Formule moléculaire |
C17H13BrN2O2 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-16-8-3-2-5-12(16)9-13(11-19)17(21)20-15-7-4-6-14(18)10-15/h2-10H,1H3,(H,20,21)/b13-9- |
Clé InChI |
GCAUMUFRTKHLJP-LCYFTJDESA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
SMILES canonique |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)

![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)

![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)